molecular formula C22H26N2O5S B2562696 1-{5-[(Cyclopentylamino)sulfonyl]indolinyl}-2-(4-methoxyphenoxy)ethan-1-one CAS No. 919019-93-5

1-{5-[(Cyclopentylamino)sulfonyl]indolinyl}-2-(4-methoxyphenoxy)ethan-1-one

Cat. No.: B2562696
CAS No.: 919019-93-5
M. Wt: 430.52
InChI Key: GZLZRZLOLFEFII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{5-[(Cyclopentylamino)sulfonyl]indolinyl}-2-(4-methoxyphenoxy)ethan-1-one is a useful research compound. Its molecular formula is C22H26N2O5S and its molecular weight is 430.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Derivatives

The compound 1-{5-[(Cyclopentylamino)sulfonyl]indolinyl}-2-(4-methoxyphenoxy)ethan-1-one belongs to a class of chemicals that involves complex sulfonyl and indole derivatives. Research has shown diverse methods for synthesizing related compounds and understanding their chemical properties. For instance, a method for the electrochemical α-sulfonylation of 1H-indole with arenesulfinates has been developed, tolerating a variety of functional groups and leading to indolyl aryl sulfones (Feng et al., 2017). This suggests a broad scope of chemical manipulations possible with indole and sulfonyl-containing compounds.

Biological Activities

Compounds with similar structures have demonstrated a wide range of biological activities. Notably, a novel bromophenol derivative containing an indolin-2-one moiety exhibited significant anticancer activities on human lung cancer cell lines. Mechanistic studies revealed that it induced cell cycle arrest and apoptosis through the modulation of various cellular pathways, including ROS generation and the PI3K/Akt and MAPK signaling pathways (Guo et al., 2018).

Advanced Applications

Anticancer Applications

Several sulfonamide-based compounds, similar in structure to this compound, have been identified as potent anticancer agents. These compounds have been found to exhibit significant inhibitory effects on various cancer cell lines, highlighting the potential therapeutic applications of sulfonyl and indole derivatives in cancer treatment (Owa et al., 2002).

Material Science and Engineering

In the field of materials science, sulfonyl-containing polymers have been developed for their high conductivity and potential applications in fuel cells. This indicates the versatility of sulfonyl derivatives, not just in biological contexts but also in material engineering (Yuan et al., 2020).

Properties

IUPAC Name

N-cyclopentyl-1-[2-(4-methoxyphenoxy)acetyl]-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5S/c1-28-18-6-8-19(9-7-18)29-15-22(25)24-13-12-16-14-20(10-11-21(16)24)30(26,27)23-17-4-2-3-5-17/h6-11,14,17,23H,2-5,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLZRZLOLFEFII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.